1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one
Description
1-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one is a structurally complex molecule featuring a thienopyridine core linked to a piperidine ring and an imidazolidin-2-one moiety. The thienopyridine scaffold is a hallmark of antiplatelet agents like clopidogrel and prasugrel, which inhibit ADP-induced platelet aggregation by targeting the P2Y12 receptor .
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c21-15-17-5-9-20(15)16(22)18-6-1-13(2-7-18)19-8-3-14-12(11-19)4-10-23-14/h4,10,13H,1-3,5-9,11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNUSRBYKAPWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)N4CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves several steps, each requiring specific conditions to ensure the desired product. A common synthetic route might involve the formation of the piperidine and thienopyridine rings separately, followed by their conjugation and further functionalization to incorporate the imidazolidin-2-one moiety.
Step 1: Formation of thienopyridine ring through cyclization reactions involving sulfur-containing reagents.
Step 2: Synthesis of piperidine ring via reductive amination or related processes.
Step 3: Coupling of the two rings through acylation reactions.
Step 4: Introduction of the imidazolidin-2-one group using specific carbamoylation agents.
Industrial Production Methods
In an industrial setting, the production of this compound requires optimization for large-scale synthesis, including considerations for yield, purity, and cost-effectiveness. Industrial methods may leverage continuous flow chemistry for more efficient production, minimizing the need for extensive purification steps and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo various chemical reactions due to its diverse functional groups:
Oxidation: Particularly of the piperidine or thienopyridine rings.
Reduction: Specific reduction of carbonyl groups.
Substitution: Electrophilic or nucleophilic substitutions on the piperidine ring.
Common Reagents and Conditions Used
Oxidizing Agents: e.g., m-chloroperbenzoic acid (mCPBA).
Reducing Agents: e.g., lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The reactions typically yield products with modified functional groups, such as hydroxylated derivatives from oxidation or reduced amines from reduction.
Scientific Research Applications
Overview
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound with significant potential in various scientific research fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a combination of piperidine, thienopyridine, and imidazolidinone moieties, enables it to interact with biological systems in diverse ways.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological activities, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes that are crucial in various metabolic pathways. This characteristic is valuable for developing drugs targeting diseases where enzyme modulation is beneficial.
- Receptor Modulation : The compound's ability to bind to and modulate receptors can lead to therapeutic effects in conditions such as neurological disorders and cancer.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:
- Case Study : In human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased rates of apoptosis, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one exerts its effects is intricate:
Molecular Targets: Likely involves binding to specific enzymes or receptors.
Pathways Involved: Potentially modulates pathways related to neurotransmission or enzyme regulation, depending on the specific application.
Comparison with Similar Compounds
Clopidogrel (Methyl 2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate)
- Key Structural Differences: Clopidogrel contains a methyl ester group and a 2-chlorophenyl substituent, whereas the target compound replaces the ester with a piperidine-carbonyl-imidazolidinone chain.
- Activity: Clopidogrel is a prodrug requiring hepatic activation to exert antiplatelet effects.
Prasugrel (2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)-ethanone)
- Key Structural Differences: Prasugrel features a cyclopropyl group, a fluorophenyl substituent, and an acetyloxy side chain. The target compound lacks these groups but introduces a piperidine-imidazolidinone system.
- Activity: Prasugrel has faster onset and greater potency than clopidogrel due to optimized metabolic activation. The target compound’s imidazolidinone may enhance stability but could delay activation .
Ticlopidine and Derivatives
- Key Structural Differences: Ticlopidine has a simpler thienopyridine structure without ester or piperidine extensions. highlights derivatives (e.g., C1, A4) with modified substituents showing improved antiplatelet activity over ticlopidine .
- Activity : Compound C1 (structural details unspecified) outperformed ticlopidine in rat models, suggesting that substituent optimization (e.g., chloro groups, heterocyclic additions) enhances efficacy .
Antiplatelet Activity
- Thienopyridine Core: All compared compounds share this core, essential for P2Y12 receptor antagonism. The target compound’s piperidine-imidazolidinone chain may sterically hinder receptor binding or improve solubility .
- Potency Trends: suggests that electron-withdrawing groups (e.g., chloro) and extended heterocycles (e.g., imidazolidinone) enhance activity. The target compound’s imidazolidinone could mimic these effects .
Metabolic and Stability Profiles
| Compound | Key Functional Groups | Metabolic Activation Pathway | Stability Considerations |
|---|---|---|---|
| Clopidogrel | Methyl ester, 2-chlorophenyl | Hepatic CYP2C19-mediated hydrolysis | Ester hydrolysis susceptibility |
| Prasugrel | Acetyloxy, cyclopropyl | Rapid esterase-mediated activation | Improved stability over clopidogrel |
| Target Compound | Piperidine-imidazolidinone | Unknown; potential non-ester route | Likely resistant to esterase cleavage |
Table 1. Comparative metabolic and stability profiles of thienopyridine derivatives.
Biological Activity
The compound 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A piperidine ring
- An imidazolidinone moiety
- A thieno[3,2-c]pyridine fragment
This structural diversity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects, particularly in the following areas:
1. Antidiabetic Activity
Studies have shown that derivatives of thieno[3,2-c]pyridine can inhibit glycoside hydrolases, which are crucial in carbohydrate metabolism. For instance, compounds similar to the target compound have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in glucose absorption. The IC50 values for these compounds suggest significant inhibitory potency, with some derivatives showing IC50 values lower than 1 µM .
2. Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also interact with neurotransmitter systems. Research on related compounds indicates potential binding affinity to adrenergic receptors, which could provide insights into its role in neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Antimicrobial Properties
Preliminary studies suggest that thieno[3,2-c]pyridine derivatives possess antimicrobial activity. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
The biological activity of this compound can be attributed to its ability to modulate enzyme activities and receptor interactions. The following mechanisms have been proposed:
- Enzyme Inhibition : Compounds with similar structures have shown effectiveness as competitive inhibitors against glycosidases .
- Receptor Modulation : Potential interactions with adrenergic receptors could influence neurotransmitter release and neuronal health .
Case Studies
Several studies highlight the efficacy of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Dihydrofuro derivative | α-glucosidase inhibition | 0.07 µM |
| Study 2 | Piperidine derivative | Neuroprotective effects | Not specified |
| Study 3 | Thieno derivative | Antimicrobial activity | Not specified |
These findings underscore the potential therapeutic applications of the compound in managing diabetes and neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
